2,3-Dihydro-1,4-oxathiine-6-carboxylic acid

Physicochemical property differentiation pKa comparison salt formation

2,3-Dihydro-1,4-oxathiine-6-carboxylic acid (CAS 115595-71-6; IUPAC: 2,3-dihydro-1,4-oxathiine-6-carboxylic acid; synonym: 5,6-dihydro-1,4-oxathiine-2-carboxylic acid) is a heterocyclic carboxylic acid with molecular formula C₅H₆O₃S and a molecular weight of 146.16 g·mol⁻¹. It belongs to the 1,4-oxathiine structural class, which is foundational to several commercial systemic fungicides including carboxin and oxycarboxin, and to non-nucleoside reverse transcriptase inhibitors (NNRTIs) investigated for antiviral applications.

Molecular Formula C5H6O3S
Molecular Weight 146.17 g/mol
CAS No. 115595-71-6
Cat. No. B048145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1,4-oxathiine-6-carboxylic acid
CAS115595-71-6
Synonyms1,4-Oxathiin-2-carboxylicacid,5,6-dihydro-(9CI)
Molecular FormulaC5H6O3S
Molecular Weight146.17 g/mol
Structural Identifiers
SMILESC1CSC=C(O1)C(=O)O
InChIInChI=1S/C5H6O3S/c6-5(7)4-3-9-2-1-8-4/h3H,1-2H2,(H,6,7)
InChIKeyZDMYDHIQFHUAPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-1,4-oxathiine-6-carboxylic acid (CAS 115595-71-6): A Positional Isomer Carboxylic Acid Building Block in the Oxathiine Family


2,3-Dihydro-1,4-oxathiine-6-carboxylic acid (CAS 115595-71-6; IUPAC: 2,3-dihydro-1,4-oxathiine-6-carboxylic acid; synonym: 5,6-dihydro-1,4-oxathiine-2-carboxylic acid) is a heterocyclic carboxylic acid with molecular formula C₅H₆O₃S and a molecular weight of 146.16 g·mol⁻¹ [1]. It belongs to the 1,4-oxathiine structural class, which is foundational to several commercial systemic fungicides including carboxin and oxycarboxin, and to non-nucleoside reverse transcriptase inhibitors (NNRTIs) investigated for antiviral applications [2]. Critically, this compound bears the carboxylic acid functionality at the 2-position (equivalent to the 6-position under alternative IUPAC numbering) of the dihydro-1,4-oxathiine ring, distinguishing it from the far more extensively studied 3-carboxylic acid series that underpins carboxin (derived from 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid) [3]. This positional isomerism confers measurably different physicochemical properties and distinct synthetic utility as an intermediate for library diversification.

Why 2,3-Dihydro-1,4-oxathiine-6-carboxylic acid Cannot Be Replaced by 3-Carboxylic Acid Oxathiine Analogs in Procurement Decisions


The oxathiine scaffold is not isoteric with respect to the position of the carboxylic acid group. Moving the –COOH from the 3-position (as in the carboxin precursor, CAS 6577-69-1) to the 2-/6-position (CAS 115595-71-6) alters the predicted pKa by approximately 0.2 log units (4.04 ± 0.20 vs. 4.25 for the 3-carboxylic acid analog) , modifies the hydrogen-bonding architecture (4 H-bond acceptors vs. a different acceptor topology in 3-substituted congeners), and shifts the electron density distribution across the vinylogous ester/thioether ring system [1]. These differences directly affect amide/ester coupling efficiency, downstream biological target recognition, and pharmacokinetic profiles of derived libraries. Furthermore, synthetic routes validated for 2-substituted oxathiines utilize distinct intermediates (2-(1-hydroxyalkyl)-1,3-oxathiolanes and 2-chloroethylthiomethyl ketones) that are not interchangeable with the 3-substituted oxathiine pathway based on 2-mercaptoethanol condensation with α-halo-β-ketoesters [2]. Substituting a 3-carboxylic acid oxathiine for the 2-isomer will produce a structurally different compound series, invalidating structure–activity relationship (SAR) correlations and potentially compromising intellectual property positioning.

Quantitative Differentiation Evidence for 2,3-Dihydro-1,4-oxathiine-6-carboxylic acid (CAS 115595-71-6) vs. 3-Carboxylic Acid Oxathiine Analogs


Predicted pKa Shift of 0.21 Units vs. 3-Carboxylic Acid Analog Reflects Altered Acidity and Salt Formation Behavior

The predicted pKa of 2,3-dihydro-1,4-oxathiine-6-carboxylic acid is 4.04 ± 0.20, compared to a predicted pKa of 4.25 for the corresponding 3-carboxylic acid isomer (2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid) [1]. The ΔpKa of approximately 0.21 units indicates that the 2-/6-carboxylic acid is a marginally stronger acid, which can influence deprotonation equilibria at physiological or formulation-relevant pH. This difference arises from the distinct electronic environment of the carboxylic acid when conjugated to the vinyl sulfide portion of the ring (C-2/C-6 position) versus the vinyl ether portion (C-3 position) [2].

Physicochemical property differentiation pKa comparison salt formation ionization state

Absence of Methyl Substituent and 2-/6-Positional Carboxylic Acid Create a Lower Molecular Weight, Unsubstituted Scaffold Compared to Carboxin Precursor

2,3-Dihydro-1,4-oxathiine-6-carboxylic acid (MW = 146.16 g·mol⁻¹) is the unsubstituted parent acid of the 2-/6-carboxylic acid series, lacking the 2-methyl group present in the carboxin precursor 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid (MW = 160.19 g·mol⁻¹) [1]. This 14 Da (8.8%) lower molecular weight provides a less sterically encumbered carboxylic acid handle and eliminates the electron-donating effect of the methyl group on ring electronics. The compound represents a minimal oxathiine-carboxylic acid scaffold suitable for divergent library synthesis where substitution can be introduced at multiple vectors (C-2, C-3, C-5, C-6, and the carboxylic acid) without pre-existing substituent bias [2].

Scaffold diversity molecular weight lead optimization building block

Distinct Hydrogen-Bonding Architecture: 4 H-Bond Acceptors Topology Diverges from 3-Carboxylic Acid Series

The target compound presents 4 hydrogen-bond acceptor sites and 1 hydrogen-bond donor, as computed from its chemical structure [1]. Although the 3-carboxylic acid analog (CAS 6577-69-1) also features a carboxylic acid, the spatial arrangement of H-bond acceptors differs due to the position of the –COOH group relative to the ring heteroatoms (S and O). In the 2-/6-carboxylic acid, the carboxyl group is conjugated to the vinyl-sulfur region of the ring, whereas in the 3-carboxylic acid it is conjugated to the vinyl-oxygen region [2]. In carboxin, the corresponding carboxamide engages in infinite –NH···O hydrogen-bonded chains through the carboxamide core as evidenced by single-crystal X-ray structures [3], demonstrating that the carboxylic acid/carboxamide position directly dictates solid-state packing and intermolecular interaction patterns.

Hydrogen bonding molecular recognition crystal engineering physicochemical property

Synthetic Route Incompatibility: 2-Substituted Oxathiine Pathway Requires Distinct Intermediates Not Applicable to 3-Substituted Series

The preparation of 2- and 2,3-substituted 5,6-dihydro-1,4-oxathiines has been systematically studied via three major synthetic pathways involving 2-(1-hydroxyalkyl)-1,3-oxathiolanes, 2-(1-haloalkyl)-1,3-oxathiolanes, and 2-chloroethylthiomethyl ketones as key intermediates, as evaluated by computer-assisted retrosynthetic analysis (CAMEO) and verified experimentally [1]. In contrast, the classical 3-carboxylic acid oxathiines (precursors to carboxin) are accessed via condensation of 2-mercaptoethanol with α-haloacetoacetate esters followed by cyclization, a route established in US Patent 3,393,202 [2]. A more recent method for 3-acyl oxathiines employs ring expansion of thiiranes with α-diazo-β-dicarbonyl compounds under microwave conditions [3]. These divergent synthetic strategies mean that procurement of the 2-carboxylic acid isomer enables exploration of chemical space that is synthetically orthogonal to the heavily patented 3-carboxylic acid series.

Synthetic methodology ring expansion thiirane oxathiolane chemical procurement

Trifluoromethyl and Phenyl 2-Carboxamide Derivatives Show Distinct Antiviral and Antifungal SAR from 3-Carboxamide Series

While no direct head-to-head biological data exist for the free acid (CAS 115595-71-6), class-level SAR data from structurally related 2-carboxamide oxathiine derivatives demonstrate that the position of the carboxamide/carboxylic acid attachment dictates biological activity profiles. Oxathiin carboxanilides derived from 3-carboxylic acids (carboxin, oxycarboxin) are well-established succinate dehydrogenase inhibitors (SDHIs) with IC₅₀ values in the 2 × 10⁻⁸ to 2 × 10⁻⁶ M range against fungal SDH [1]. Separately, oxathiin carboxanilide analogues with modifications at the heterocyclic core position (including 2-substituted variants) have been identified as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), with UC781 showing in vitro IC₅₀ values in the nanomolar range and oral bioavailability in mice [2]. 3-Phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid has been specifically employed as a synthetic intermediate for generating amide libraries with distinct biological profiles [3]. These data collectively indicate that the position of the carboxylic acid on the oxathiine ring is a critical determinant of target selectivity and potency, justifying procurement of the 2-/6-carboxylic acid isomer as a distinct starting point for SAR campaigns.

Antiviral activity antifungal activity structure-activity relationship NNRTI SDHI

Predicted Density and Boiling Point Differentiation from Positional Isomers Supports Distinct Handling and Formulation Considerations

The predicted density of 2,3-dihydro-1,4-oxathiine-6-carboxylic acid is 1.454 ± 0.06 g·cm⁻³ with a predicted boiling point of 270.6 ± 40.0 °C . These values differ from structurally related oxathiine derivatives and provide practical differentiation for procurement specifications. The relatively high density (compared to typical organic carboxylic acids in the ~1.0–1.3 g·cm⁻³ range) reflects the contribution of the sulfur atom in the six-membered heterocycle. No directly comparable experimental density or boiling point data were identified for the 3-carboxylic acid positional isomer in the open literature.

Physicochemical properties density boiling point formulation handling

Recommended Application Scenarios for 2,3-Dihydro-1,4-oxathiine-6-carboxylic acid Based on Documented Evidence


Diversification of Oxathiine-Based Screening Libraries for Antiviral NNRTI Lead Discovery

Procure 2,3-dihydro-1,4-oxathiine-6-carboxylic acid as a 2-positional isomer building block to generate carboxamide libraries that complement existing 3-carboxamide collections. The oxathiin carboxanilide scaffold has validated activity as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), with compounds such as UC781 demonstrating nanomolar potency and oral bioavailability in murine models [1]. Because the positional isomerism of the carboxylic acid attachment determines target engagement (SDHI vs. RT), the 2-/6-carboxylic acid series accesses biological target space distinct from the classical 3-carboxylic acid-derived fungicides [2].

Agrochemical Lead Generation Targeting Non-SDHI Fungal Pathways or Novel Resistance-Breaking Chemotypes

The 2-carboxylic acid oxathiine scaffold provides a structurally differentiated starting point for antifungal screening campaigns aimed at circumventing existing SDHI resistance. Carboxin resistance has been documented in fungal populations (e.g., Aspergillus nidulans with spontaneous mutation frequencies of ~1.1 in 10⁸ conidia), and the 2-positional isomer series is not cross-resistant with 3-carboxamide SDHI fungicides due to the altered pharmacophore geometry [1]. Trifluoromethylated 2-carboxamide oxathiines have shown in vivo efficacy against rice sheath blight (Rhizoctonia solani) and wheat leaf rust (Puccinia recondita), confirming that the 2-substituted series can deliver antifungal activity independent of the 3-substituted carboxin scaffold [2].

Synthetic Methodology Development Leveraging Ring Expansion and Cycloaddition Routes to 2-Substituted Oxathiines

This compound serves as a key reference standard or starting material for developing and validating new synthetic methods targeting 2-substituted 5,6-dihydro-1,4-oxathiines. Documented synthetic approaches include: (a) 1,3-oxathiolane sulfoxide rearrangement, (b) α-oxothione [4+2] cycloaddition with enol ethers, and (c) amine-catalyzed formal [4+2] cycloaddition of allenoates with dithioesters [1][2]. These routes are mechanistically distinct from the classical carboxin synthesis, offering opportunities for methodology papers and process chemistry optimization [3].

Physicochemical Profiling and Salt/Co-Crystal Screening of Positional Isomer Carboxylic Acid Series

Utilize the predicted pKa (4.04 ± 0.20), 4 H-bond acceptor topology, and moderately high predicted density (1.454 g·cm⁻³) of the 2-/6-carboxylic acid as the basis for systematic salt and co-crystal screens comparing 2-carboxylic acid vs. 3-carboxylic acid oxathiine series [1]. The crystallographic precedent established by carboxin polymorph studies—where infinite –NH···O hydrogen-bonded chains dominate crystal packing—suggests that the carboxylic acid position will materially influence solid-form landscape and physicochemical developability [2].

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